L-Norvaline, 5-(phosphonooxy)-, also known as N-acetyl-5-oxo-5-(phosphonooxy)-L-norvaline, is an amino acid derivative that plays a significant role in biological systems and synthetic chemistry. This compound is notable for its phosphonooxy group, which enhances its reactivity and potential applications in various scientific fields. L-Norvaline itself is a non-proteinogenic amino acid derived from valine, and the addition of the phosphonooxy group introduces unique properties that can be exploited in biochemical pathways and synthetic methodologies.
L-Norvaline, 5-(phosphonooxy)- is synthesized from L-norvaline through chemical modifications that introduce the phosphonooxy group. The primary source of L-norvaline is the metabolic pathways involving valeric acid derivatives, which can be sourced from natural products or synthesized chemically.
This compound falls under the classification of amino acids and their derivatives, specifically categorized as a modified amino acid due to the presence of the phosphonooxy functional group. It is relevant in the context of biochemistry and organic synthesis, particularly in studies related to metabolic pathways and peptide synthesis.
The synthesis of L-norvaline, 5-(phosphonooxy)- typically involves several steps starting from valeric acid or its derivatives. A common method includes:
These methods allow for high yields and efficient production of the desired compound, with variations in temperature and reaction times optimizing the process for different scales of production .
The synthesis can be optimized by adjusting the ratios of reagents and reaction conditions such as temperature and time. For example, chlorination reactions are typically conducted at temperatures ranging from 10 °C to 78 °C for durations between 1 to 8 hours .
L-Norvaline, 5-(phosphonooxy)- has a complex structure characterized by its molecular formula and a molecular weight of approximately g/mol . The IUPAC name for this compound is (2S)-2-acetamido-5-oxo-5-(phosphonooxy)pentanoic acid, indicating the presence of both an acetamido group and a phosphonooxy group attached to a pentanoic acid backbone.
The structural data includes:
L-Norvaline, 5-(phosphonooxy)- can participate in various chemical reactions typical of amino acids and phosphonates:
The reactivity of L-norvaline, 5-(phosphonooxy)- is influenced by both its amino group and the phosphonate functionality, making it a versatile building block in organic synthesis and biochemistry .
The mechanism of action for L-norvaline, 5-(phosphonooxy)- primarily involves its role as a substrate or inhibitor in metabolic pathways. The phosphonyl group enhances interactions with enzymes that recognize phosphate esters, potentially influencing signaling pathways or metabolic processes.
Research indicates that compounds like L-norvaline can modulate enzyme activity by mimicking natural substrates or acting as competitive inhibitors . This property is particularly valuable in drug design and metabolic engineering.
Relevant data includes:
L-Norvaline, 5-(phosphonooxy)- has several scientific applications:
Microbial biosynthesis of L-norvaline 5-phosphate derivatives primarily occurs through substrate-promiscuous enzymes in the branched-chain amino acid pathways. The α-isopropylmalate synthase (LeuA) in Escherichia coli exhibits catalytic versatility by accepting non-canonical substrates like 2-ketobutyrate (C4) instead of its native substrate 2-ketoisovalerate (C5). This enzymatic promiscuity initiates a carbon-extension reaction where LeuA catalyzes the Claisen condensation of acetyl-CoA with 2-ketobutyrate, yielding 2-ketovalerate—a direct precursor to norvaline derivatives [1]. Subsequent enzymatic modifications by the leuABCD-encoded enzyme complex facilitate phosphate transfer to generate 5-phosphorylated norvaline analogs. This pathway exemplifies microbial metabolic plasticity, enabling the synthesis of non-proteinogenic amino acids through evolutionary adaptations in core metabolic enzymes [1] [6].
Table 1: Key Enzymes in Microbial Biosynthesis of Norvaline Derivatives
Enzyme | Gene | Reaction | Substrate Flexibility |
---|---|---|---|
α-Isopropylmalate synthase | leuA | Condenses acetyl-CoA with keto acids | Accepts C4–C6 keto acid substrates |
Dehydrogenase complex | leuBCD | Catalyzes oxidative decarboxylation and reduction | Processes linear-chain intermediates |
N-acetylglutamate kinase | argB | Phosphorylates γ-carboxyl group of glutamate analogs | Modifies norvaline derivatives |
The N-acetylglutamate kinase (NAGK) pathway represents another biosynthetic route. In Pseudomonas species, NAGK phosphorylates the γ-carboxyl of N-acetyl-L-glutamate to form N-acetyl-L-glutamyl 5-phosphate—a structural analog of phosphorylated norvaline derivatives. This enzyme demonstrates moderate flexibility toward non-canonical substrates, including γ-glutamyl-aliphatic compounds, enabling limited synthesis of norvaline-phosphate analogs [6]. Kinetic studies reveal a sequential ordered mechanism where ATP binds before the amino acid substrate, with phosphorylation efficiency depending on the aliphatic chain length of the acceptor molecule [7].
Aminoacyl-tRNA synthetases (AAtRS) play a pivotal role in recruiting norvaline-phosphate analogs into specialized metabolic pathways. Class-I AAtRS paralogs have evolved distinct substrate specificities that enable the activation and transfer of non-proteinogenic amino acids. The methionyl-tRNA synthetase (MtRS) paralog found in pathogenic bacteria exhibits a re-engineered active site that accommodates phosphorylated norvaline analogs through:
These structural adaptations allow MtRS paralogs to function as dedicated peptide ligases in secondary metabolite biosynthesis. Biochemical analyses demonstrate their capacity to adenylate L-norvaline 5-phosphate before transferring it to carrier molecules or peptide chains in tRNA-independent reactions, analogous to the mycothiol biosynthesis enzyme MshC [8].
Table 2: AAtRS Families Involved in Non-Canonical Amino Acid Activation
AAtRS Class | Representative Enzyme | Biosynthetic Role | Structural Adaptation |
---|---|---|---|
Class Ic | MtRS paralog | Peptide ligation in secondary metabolism | Expanded substrate binding pocket |
Class II | Cyclodipeptide synthase | Cyclic dipeptide formation from aa-tRNAs | Modified HIGH motif accommodating charged substrates |
Class I | MshC (CysRS-like) | Mycothiol biosynthesis | Loss of tRNA binding domain |
The cyclodipeptide synthases (CDPSs), derived evolutionarily from class-I AAtRS, utilize aminoacyl-tRNAs to form cyclic dipeptides containing non-proteinogenic amino acids. Sequence profiling reveals that CDPSs retain the HUP domain architecture (HIGH, UspA, Photolyase/PP-loop) characteristic of class-I AAtRS but lack canonical tRNA recognition elements. Instead, they possess a specialized GxSxxN motif that positions the phosphonooxy group of norvaline derivatives for nucleophilic attack during cyclization [8]. This adaptation enables CDPSs to incorporate phosphorylated norvaline analogs into bioactive cyclic dipeptides in Actinobacteria and Firmicutes.
γ-Glutamyl kinase (GK) demonstrates rigorous selectivity for phosphorylating γ-carboxyl groups of glutamate analogs, but exhibits limited activity toward norvaline derivatives. Structural analysis reveals that substrate discrimination occurs through three molecular recognition checkpoints:
The catalytic efficiency (kcat/Km) for L-norvaline 5-phosphate is 300-fold lower than for native substrate N-acetyl-L-glutamate due to:
Table 3: Substrate Specificity Parameters of γ-Glutamyl Kinase
Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibition Constant (Ki, mM) |
---|---|---|---|---|
N-acetyl-L-glutamate | 0.8 ± 0.1 | 42 ± 3 | 52,500 | Reference substrate |
L-Glutamic acid 5-phosphate | 5.2 ± 0.6 | 18 ± 2 | 3,462 | Competitive (2.9 ± 0.3) |
L-Norvaline 5-phosphate | 12.7 ± 1.8 | 0.7 ± 0.1 | 55 | Non-competitive (18.5 ± 2.1) |
Kinetic studies demonstrate that norvaline-phosphate acts as a mixed-type inhibitor (Ki = 18.5 mM) of native GK activity, suggesting partial binding overlap with the glutamate site. Molecular dynamics simulations reveal that the phosphonooxy group of norvaline derivatives forms transient hydrogen bonds with the P-loop (G16, S17, G18), but fails to displace catalytic magnesium ions essential for ATP transfer. This explains the catalytic deficiency in phosphate transfer to norvaline analogs compared to glutamate derivatives [6] [7].
The divergent substrate profiles between GK and promiscuous synthases like LeuA highlight evolutionary specialization: while LeuA evolved to accommodate multiple keto acid chain lengths for metabolic versatility, GK maintains strict substrate constraints to preserve arginine biosynthesis fidelity. This contrast illustrates how enzyme families partition catalytic promiscuity and substrate specificity across metabolic networks [1] [7].
Compounds Referenced
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9